Home > Products > Screening Compounds P72536 > N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide
N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide - 1158347-73-9

N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide

Catalog Number: EVT-286672
CAS Number: 1158347-73-9
Molecular Formula: C25H28ClN5O2
Molecular Weight: 465.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent, selective PLD2 inhibitor (IC50 values are 90 and 500 nM for HEK293 and human cells respectively).
VU0285655 is a selective inhibitor of PLD2, which has been linked to proliferation in many cell types including tumor cells.

Ro 64-6198 (1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one)

  • Compound Description: Ro 64-6198 is a potent and selective agonist of the Opioid Receptor Like-1 (ORL-1) receptor. [ [] ] Studies in rats demonstrated its ability to produce a discriminative stimulus distinct from those elicited by μ, κ, and δ opioid receptor agonists. [ [] ] This suggests a unique pharmacological profile for Ro 64-6198.

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

  • Compound Description: Compound 22a is a highly potent and selective inhibitor of Phospholipase D2 (PLD2) with an IC50 value of 20 nM. [ [] , [] ] It displays 75-fold selectivity for PLD2 over PLD1. [ [] , [] ] This selectivity is valuable for dissecting the individual roles of PLD isoforms in various biological processes, including cancer.

4-(((3-(8-(2-((1R,2S,5R)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)propyl)(methyl)amino)methyl)-4-hydroxypiperidine-1-carboximidamide

    2-[8-(1H-Indazole-5-carbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]-N-methylacetamide

    • Compound Description: This compound was investigated in the context of Discoidin Domain Receptor 1 (DDR1) but the abstract doesn't specify its activity. [ [] ] Further research is needed to understand its pharmacological profile.
    Overview

    N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide is a complex organic compound notable for its unique structural configuration and potential therapeutic applications. This compound is classified under the category of quinoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific structure of this compound includes a quinoline moiety linked to a triazaspirodecane framework, which contributes to its pharmacological potential.

    Source and Classification

    The compound has been documented in various chemical databases and research articles, highlighting its significance in medicinal chemistry. It is primarily classified as an amide due to the presence of the carboxamide functional group. The compound's unique features stem from the combination of the quinoline and triazaspirodecane structures, making it an interesting subject for further study in drug development.

    Synthesis Analysis

    Methods

    The synthesis of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide involves several intricate steps that typically include the formation of the triazaspirodecane core followed by the introduction of the quinoline moiety.

    Technical Details

    1. Starting Materials: The synthesis often begins with readily available precursors such as phenyl derivatives and appropriate nitrogen-containing compounds.
    2. Reactions: Key reactions may include cyclization processes to form the triazaspiro structure and subsequent coupling reactions to attach the quinoline component.
    3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
    Molecular Structure Analysis

    Structure

    The molecular structure of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide can be represented as follows:

    C20H22N6O2\text{C}_{20}\text{H}_{22}\text{N}_{6}\text{O}_{2}

    This indicates a molecular weight of approximately 378.43 g/mol.

    Data

    Chemical Reactions Analysis

    Reactions

    The compound can participate in various chemical reactions typical for amides and quinolines. Notable reactions include:

    1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid.
    2. Substitution Reactions: The quinoline ring can undergo electrophilic substitution due to its aromatic nature.
    3. Reduction Reactions: The carbonyl group in the triazaspiro structure can be reduced under specific conditions.

    Technical Details

    Each reaction requires careful control of conditions such as temperature, pH, and concentration to ensure optimal yields and selectivity.

    Mechanism of Action

    Process

    The mechanism of action for N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide is primarily linked to its interaction with specific biological targets. Research indicates that this compound may inhibit enzymes like Phospholipase D2 (PLD2), which plays a role in various cellular processes including cell signaling and proliferation.

    Data

    Studies involving cell lines have demonstrated that compounds similar to this one exhibit significant anti-proliferative effects, suggesting potential applications in cancer therapy.

    Physical and Chemical Properties Analysis

    Physical Properties

    1. Appearance: Typically appears as a crystalline solid.
    2. Solubility: Solubility studies indicate that it is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

    Chemical Properties

    1. Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature.
    2. Reactivity: Exhibits reactivity characteristic of both amides and quinolines, allowing for further modifications.
    Applications

    N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents targeting diseases such as cancer and inflammatory disorders.

    Chemical Characterization and Structural Analysis

    Molecular Architecture of the Spirocyclic Core and Quinoline Moiety

    N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide (IUPAC name) features a hybrid architecture combining a spirocyclic piperidine system with a quinoline pharmacophore. The molecular formula is C₂₅H₂₇N₅O₂ (free base), with a monoisotopic mass of 429.51 g/mol [1] [6]. The hydrochloride salt form modifies this to C₂₅H₂₇ClN₅O₂ (molecular weight: 464.98 g/mol) [4] [8].

    The spirocyclic core (1,3,8-triazaspiro[4.5]decan-4-one) contains a piperidine ring spiro-fused to a pyrrolidinone scaffold at the C4 position. This creates a rigid three-dimensional structure with the phenyl group attached to N1, conferring steric bulk. The quinoline-3-carboxamide moiety links to the spiro system via a flexible ethyl tether (-CH₂-CH₂-) bonded to N8 of the triaza ring [1] [6]. The quinoline nitrogen and carboxamide carbonyl enable hydrogen bonding and π-stacking interactions critical to biological activity.

    Table 1: Key Structural Components

    RegionStructural FeaturesFunctional Roles
    Spirocyclic Core (1,3,8-Triazaspiro[4.5]decan-4-one)• Spiro junction at C4• Phenyl group at N1• Carbonyl at C4 position• 3D conformational restraint• Steric bulk• H-bond acceptor (C=O)
    Ethyl Tether-CH₂-CH₂- linker between N8 and carboxamide nitrogen• Flexibility for binding pocket accommodation
    Quinoline-3-carboxamide• Planar heteroaromatic system• Carboxamide (-C(O)NH-) group• π-π stacking interactions• H-bond donor/acceptor (NH/C=O)

    Computational Modeling of Stereoelectronic Properties

    Computational studies reveal that protonation of the piperidine nitrogen (N8) under physiological conditions generates a cationic center, enhancing electrostatic complementarity with the anionic phosphatidylinositol 4,5-bisphosphate (PIP₂) binding site of phospholipase D2 (PLD2) [5]. Density functional theory (DFT) calculations indicate:

    • The quinoline ring exhibits a dipole moment of ~3.5 D, polarized toward N1, facilitating charge-transfer interactions with aromatic residues (e.g., Tyr or Phe) in the PLD2 active site.
    • The spirocyclic carbonyl (C4=O) displays electrostatic potential minima (-42 kcal/mol), enabling hydrogen bonding with catalytic His or Asn residues.
    • The ethyl linker adopts a gauche conformation (dihedral angle: ~65°), positioning the quinoline moiety optimally for deep pocket penetration.

    Table 2: Calculated Electronic Parameters

    SiteCharge DistributionpKₐ PredictionRole in PLD2 Inhibition
    Piperidine N (N8)+0.52 e (protonated)8.9 • Electrostatic anchoring to Asp residues
    Quinoline N1-0.38 e3.2 • Weak H-bond acceptance
    Carboxamide carbonyl-0.45 e- • Strong H-bond acceptance
    Carboxamide NH+0.31 e14.2 • H-bond donation to backbone C=O

    Crystallographic Studies and Hydrogen-Bonding Patterns

    While single-crystal X-ray data for this specific compound is absent in the literature, crystallographic studies of structurally analogous 4-hydroxyquinoline-3-carboxamides reveal key insights [9]. These compounds exhibit:

    • Intramolecular H-bonding between the carboxamide NH and the quinoline N1 (distance: 2.05–2.15 Å), stabilizing a planar conformation essential for target engagement.
    • Intermolecular H-bonds involving the carboxamide carbonyl (C=O⋯H-N, ~2.98 Å) and spirocyclic carbonyl (C=O⋯H-N, ~3.10 Å), driving crystal lattice stability.
    • Strong π-stacking between quinoline rings (interplanar distance: 3.4 Å), suggesting potential for analogous interactions with PLD2’s hydrophobic subpockets.

    For this compound, IR spectroscopy (KBr pellet) indicates similar H-bonding patterns: a broad absorption at ~3320 cm⁻¹ (N-H stretch) and a shifted carbonyl stretch at 1655 cm⁻¹ (vs. 1680 cm⁻¹ in non-H-bonded analogs) [9].

    Comparative Analysis with Structurally Analogous PLD Inhibitors

    VU0285655-1 (synonym: BML-280) is a selective PLD2 inhibitor (IC₅₀ = 0.6–1.2 µM) with >100-fold selectivity over PLD1 [5] [6]. Its structural advantages over first-generation inhibitors include:

    • Enhanced spirocycle rigidity versus flexible alkyl chains in FIPI (halopemide-derived), reducing entropic penalties upon binding.
    • Optimized quinoline positioning due to the ethyl linker, improving hydrophobic contact with the PLD2-specific "lid" region (residues 845–856) [5].
    • Reduced PA competition compared to exogenous phosphatidic acid (PA), as it modulates upstream docking/priming without blocking fusion pore formation [5].

    Table 3: Comparison with Key PLD Inhibitors

    InhibitorChemical ClassPLD2 IC₅₀ (µM)Selectivity (vs. PLD1)Key Structural Features
    VU0285655-1 (BML-280)Quinoline-spiroamide0.6–1.2>100-fold • Rigid spirocyclic core• Extended quinoline H-bond acceptor
    VU0155056Naphthamide-piperidine0.2120-fold • Flexible naphthalene linker• Basic terminal amine
    Halopemide (HLP)Benzamide-piperidine0.7None • Halogenated benzimidazole• Non-rigid backbone
    FIPIIndole-carboxamide0.2510-fold • Fluoroindole motif• Linear alkyl chain

    Properties

    CAS Number

    1158347-73-9

    Product Name

    N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide

    IUPAC Name

    N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide

    Molecular Formula

    C25H28ClN5O2

    Molecular Weight

    465.98

    InChI

    InChI=1S/C25H27N5O2/c31-23(20-16-19-6-4-5-9-22(19)27-17-20)26-12-15-29-13-10-25(11-14-29)24(32)28-18-30(25)21-7-2-1-3-8-21/h1-9,16-17H,10-15,18H2,(H,26,31)(H,28,32)

    InChI Key

    SQGRPSWPGSTHSV-UHFFFAOYSA-N

    SMILES

    C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5N=C4

    Solubility

    Soluble in DMSO

    Synonyms

    VU0285655; VU-0285655; VU 0285655; BML-280; BML 280; BML280;

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.